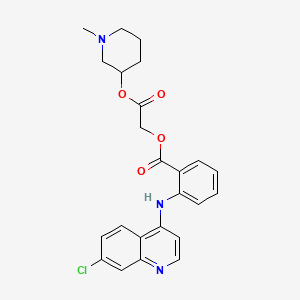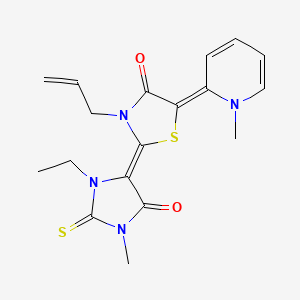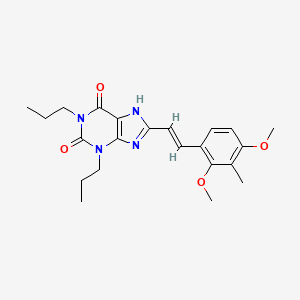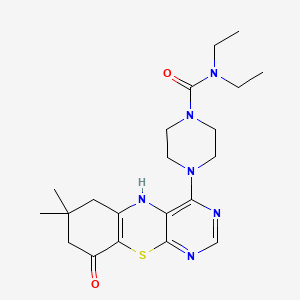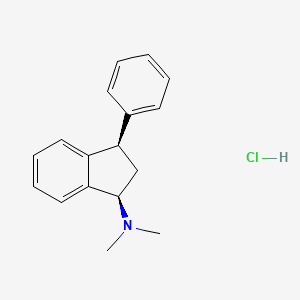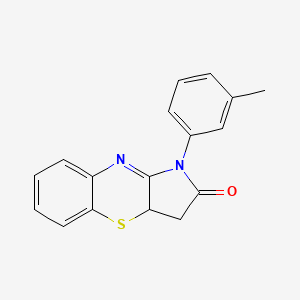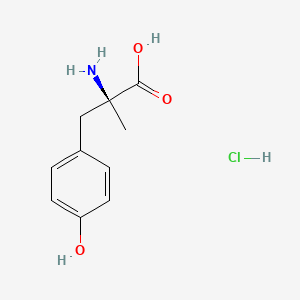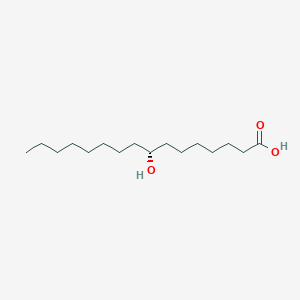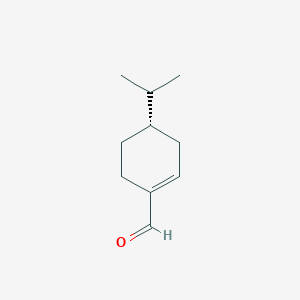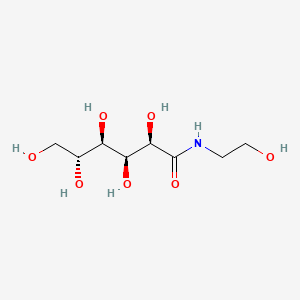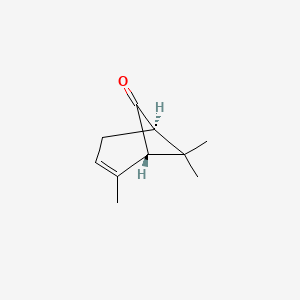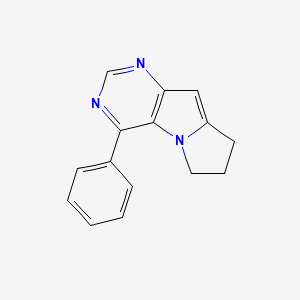
6H-Pyrimido(4,5-b)pyrrolizine, 7,8-dihydro-4-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6H-Pyrimido(4,5-b)pyrrolizine, 7,8-dihydro-4-phenyl- is a nitrogen-containing heterocyclic compound. This compound is part of a broader class of pyrrolopyrazine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
The synthesis of 6H-Pyrimido(4,5-b)pyrrolizine, 7,8-dihydro-4-phenyl- involves several steps. One common method includes the cyclization of pyrrole and pyrazine rings. The process typically involves:
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
Addition of propargylamine: This step provides the related N-propargylenaminones.
Intramolecular cyclization: Catalyzed by Cs₂CO₃/DMSO, this step results in the formation of the desired pyrrolopyrazine derivative.
Análisis De Reacciones Químicas
6H-Pyrimido(4,5-b)pyrrolizine, 7,8-dihydro-4-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.
Aplicaciones Científicas De Investigación
6H-Pyrimido(4,5-b)pyrrolizine, 7,8-dihydro-4-phenyl- has a wide range of applications in scientific research:
Chemistry: It serves as a scaffold for the synthesis of various bioactive molecules.
Biology: It exhibits antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities.
Medicine: It is used in the development of pharmaceuticals targeting various diseases.
Industry: It is employed in the production of organic materials and natural products.
Mecanismo De Acción
The mechanism of action of 6H-Pyrimido(4,5-b)pyrrolizine, 7,8-dihydro-4-phenyl- involves its interaction with specific molecular targets and pathways. It acts as a kinase inhibitor, interfering with the activity of enzymes involved in cell signaling and growth. This inhibition can lead to the suppression of tumor growth and other therapeutic effects .
Comparación Con Compuestos Similares
6H-Pyrimido(4,5-b)pyrrolizine, 7,8-dihydro-4-phenyl- can be compared to other similar compounds, such as:
Pyrrolo[1,2-a]pyrazine derivatives: These compounds exhibit more antibacterial, antifungal, and antiviral activities.
5H-Pyrrolo[2,3-b]pyrazine derivatives: These compounds show more activity on kinase inhibition.
Propiedades
Número CAS |
139156-98-2 |
|---|---|
Fórmula molecular |
C15H13N3 |
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
1-phenyl-7,8-dihydro-6H-pyrimido[4,5-b]pyrrolizine |
InChI |
InChI=1S/C15H13N3/c1-2-5-11(6-3-1)14-15-13(16-10-17-14)9-12-7-4-8-18(12)15/h1-3,5-6,9-10H,4,7-8H2 |
Clave InChI |
MQMHUHBKPVPFLO-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC3=C(N2C1)C(=NC=N3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


